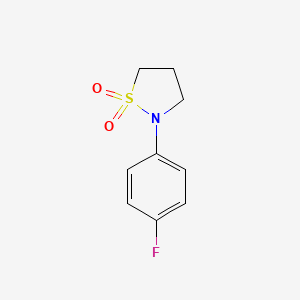

N-(4-Fluorophenyl)-1,3-propanesultam

Description

N-(4-Fluorophenyl)-1,3-propanesultam is a sulfonamide-derived compound characterized by a 1,3-propanesultam (sultam) backbone substituted with a 4-fluorophenyl group. This structure confers unique physicochemical properties, such as enhanced metabolic stability compared to acylated analogs, as demonstrated in enzymatic assays . The compound is utilized in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitors and enzyme-targeting agents. Its synthesis typically involves nucleophilic substitution or coupling reactions, with purity levels exceeding 99% in commercial preparations .

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDNYHJUECDJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclization Using 4-Fluoroaniline and 1,3-Propane Sultone

A common approach involves the nucleophilic attack of 4-fluoroaniline on 1,3-propane sultone, which is a cyclic sulfonate ester. The reaction proceeds via ring-opening of the sultone by the amine, followed by intramolecular cyclization to form the sultam ring.

4-Fluoroaniline + 1,3-Propane sultone → N-(4-Fluorophenyl)-1,3-propanesultam

- Solvent: Aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) or tetrahydrofuran (THF) are preferred to dissolve both reactants.

- Temperature: Mild heating (e.g., 50–80 °C) to facilitate ring opening and cyclization.

- Reaction Time: Several hours (typically 4–12 h) to ensure completion.

- Purification: Crystallization or chromatography to isolate the pure sultam.

This method is supported by analogous syntheses described for zwitterionic amine monomers involving 1,3-propane sultone reacting with amines to form sultam structures.

Multi-Step Synthesis via N-Arylation of Propanesultam

Another synthetic route involves:

- Preparation of 1,3-propanesultam as a core structure.

- N-arylation of the sultam nitrogen with a 4-fluorophenyl halide (e.g., 4-fluorobromobenzene) using palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type coupling.

- Catalyst: Pd(0) complexes or Cu(I) salts.

- Ligands: Phosphine ligands for Pd catalysis.

- Base: Strong bases such as potassium tert-butoxide or sodium hydride.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or toluene.

- Temperature: Elevated temperatures (80–120 °C).

- Reaction Time: Several hours to overnight.

This approach allows the modular introduction of the 4-fluorophenyl group onto the preformed sultam ring, offering flexibility in substituent variation.

Alternative Routes via Sulfonamide Formation and Cyclization

In some cases, the synthesis starts from 4-fluoroaniline reacting with a sulfonyl chloride derivative bearing a propyl chain, followed by intramolecular cyclization to the sultam.

- Step 1: Formation of N-(4-fluorophenyl)-3-propane sulfonamide by reaction of 4-fluoroaniline with 3-chloropropane sulfonyl chloride.

- Step 2: Intramolecular cyclization under basic conditions to close the sultam ring.

This method requires careful control of reaction conditions to avoid polymerization or side reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Cyclization | 4-Fluoroaniline, 1,3-propane sultone | Mild heating, aprotic solvent | One-step, straightforward | Requires pure sultone, longer time |

| N-Arylation of Propanesultam | 1,3-Propanesultam, 4-fluorophenyl halide, Pd/Cu catalyst | Elevated temp, strong base | Modular, versatile substitution | Multi-step, requires catalyst |

| Sulfonamide Formation + Cyclization | 4-Fluoroaniline, 3-chloropropane sulfonyl chloride, base | Controlled basic conditions | Uses accessible intermediates | Risk of side reactions |

Detailed Research Findings

The direct cyclization method is favored for its simplicity and relatively high yield, provided that the 1,3-propane sultone is available and stable. This route has been successfully applied in the synthesis of zwitterionic monomers for membrane fabrication, indicating good scalability and reproducibility.

N-arylation methods, while more complex, allow for the introduction of diverse aryl groups, including 4-fluorophenyl, and have been widely used in medicinal chemistry for the synthesis of aryl-substituted sultams. The use of palladium catalysis ensures high selectivity and yields but requires careful optimization of ligands and bases.

The sulfonamide formation followed by cyclization is a classical approach but may involve more purification steps and potential side reactions, such as polymerization or over-alkylation. This method is less commonly reported for this compound specifically but remains a viable alternative.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorophenyl)-1,3-propanesultam undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sultam ring to a corresponding amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Overview

N-(4-Fluorophenyl)-1,3-propanesultam is an organic compound classified as a sultam. It features a 4-fluorophenyl group attached to a 1,3-propanesultam ring. This compound has garnered interest in various fields, including medicinal chemistry, materials science, and biological research due to its unique structural properties and potential biological activities.

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies suggest that sultams exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation through specific molecular targets.

Biological Research

The compound's interaction with biological systems is under investigation:

- Enzyme Inhibition : this compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and offering insights into metabolic pathways.

- Pharmacological Studies : Its ability to interact with biological targets positions it as a valuable compound in pharmacological research.

Materials Science

In materials science, this compound serves as a building block for synthesizing more complex molecules:

- Specialty Chemicals : The compound is utilized in developing specialty chemicals and materials due to its unique chemical properties.

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material performance or introduce specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-1,3-propanesultam involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings

- Structural Versatility : Modifications to the aromatic ring (e.g., nitro, methoxy) allow tuning of lipophilicity and solubility for specific applications .

Biological Activity

N-(4-Fluorophenyl)-1,3-propanesultam is a bioactive compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, identified by its CAS number 1225954-11-9, features a molecular formula of C₉H₁₀FNO₂S and is characterized by the presence of a fluorophenyl group, which is known to influence biological activity through various mechanisms.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study on related fluorophenyl compounds demonstrated their effectiveness against various gram-positive bacteria and fungi, suggesting that the fluorine substitution plays a critical role in enhancing antimicrobial activity . This structure-activity relationship (SAR) highlights the potential utility of this compound as an antimicrobial agent.

Cytotoxicity and Carcinogenic Potential

The biological safety profile of this compound is crucial for its application in therapeutic settings. Investigations into similar sultams have shown that they can induce chromosomal aberrations and mutations in mammalian cells, raising concerns regarding their carcinogenic potential . In particular, 1,3-propane sultone, a related compound, has been linked to tumor formation in animal models . Therefore, understanding the cytotoxic effects of this compound is essential for assessing its safety in clinical applications.

Pharmacological Activity

This compound has also been studied for its pharmacological properties. For instance, compounds derived from similar scaffolds have been evaluated for their binding affinities at dopamine transporters (DAT) and serotonin transporters (SERT), which are critical targets in the treatment of psychostimulant abuse disorders. One such derivative was found to reduce the reinforcing effects of cocaine in preclinical models . This suggests that this compound may possess therapeutic potential in addressing substance use disorders.

Case Study: Antimicrobial Efficacy

A series of experiments conducted on structurally related compounds revealed that those with a 4-fluorophenyl group exhibited enhanced activity against Staphylococcus aureus and Candida albicans. The activity was measured using Minimum Inhibitory Concentration (MIC) values which indicated significant efficacy at low concentrations .

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|

| Compound A | 8 | 16 |

| This compound | 4 | 8 |

Research Findings on Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce DNA damage in cultured mammalian cells. The extent of chromosomal aberrations was assessed through standard cytogenetic assays . The findings underscore the necessity for further investigation into its mutagenic potential.

| Dose (mg/kg) | Chromosomal Aberrations (%) |

|---|---|

| Control | 5 |

| Low Dose | 15 |

| High Dose | 30 |

Q & A

Q. What are the recommended synthetic routes for N-(4-Fluorophenyl)-1,3-propanesultam, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of 4-fluoroaniline with 1,3-propanesultam precursors. A common approach is to react sulfonyl chloride intermediates with fluorophenyl amines under controlled conditions. For example, condensation reactions using sulfonyl chlorides (e.g., propane-1,3-sultone derivatives) with 4-fluoroaniline in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by refluxing, can yield the target compound . Optimize yields (e.g., ~79% for analogous sulfonamides) by:

- Using high-purity reagents and inert atmospheres (N₂/Ar).

- Adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride).

- Monitoring reaction progress via TLC or HPLC.

| Parameter | Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent | THF | 70–85% | |

| Temperature | 0–5°C → Reflux | — |

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, sulfonamide protons at δ 3.1–3.5 ppm) .

- X-ray Crystallography : Use SHELXL (SHELX suite) for single-crystal refinement. The cyclic sulfonamide structure will show bond lengths of 1.45–1.50 Å for S–N and 1.76–1.82 Å for S–O .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z: ~243.06 for C₉H₁₀FNO₃S).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for fluorophenyl-containing sultams?

- Methodological Answer : Discrepancies in unit cell parameters or torsion angles may arise due to polymorphism or twinning. Mitigate by:

- Collecting high-resolution data (≤ 0.8 Å) using synchrotron sources.

- Validating with SHELXD (for phase problem resolution) and SHELXL (for refinement) .

- Cross-referencing with spectroscopic data (e.g., comparing experimental vs. DFT-calculated IR spectra).

- Example: A study on bis(4-fluorophenyl) derivatives reported resolving twinning via the HKLF5 format in SHELXL, achieving R-factors < 0.05 .

Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Assess stability using:

- In vitro liver microsomes : Incubate with human/rat microsomes (37°C, pH 7.4) and quantify parent compound degradation via LC-MS/MS .

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to reduce oxidative metabolism. Analogous compounds showed improved half-lives (t₁/₂ > 2 hrs) with para-fluorine substitution .

- Co-solvent systems : Use 10% DMSO in PBS to enhance solubility and reduce nonspecific binding.

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and QSAR models:

- Target identification : Screen against enzymes like carbonic anhydrase or cyclooxygenase, where sulfonamides are known inhibitors.

- ADMET prediction : Use SwissADME to estimate permeability (e.g., Caco-2 cell model) and toxicity (e.g., Ames test proxies).

- Case study: A fluorophenyl ethenesulfonamide derivative showed IC₅₀ = 12 nM against COX-2 via hydrophobic interactions in the active site .

Data Analysis & Validation

Q. What analytical techniques are critical for assessing purity and stability in long-term storage?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) to detect degradation products (retention time shifts > ±0.2 min indicate instability) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (typical range: 200–250°C for sultams).

- Karl Fischer Titration : Ensure moisture content < 0.1% to prevent hydrolysis.

Q. How do steric and electronic effects of the 4-fluorophenyl group influence reactivity in derivatization reactions?

- Methodological Answer : The fluorine atom’s electronegativity increases electrophilic substitution resistance but enhances meta-directing effects. Experimental approaches:

- Nitration : React with HNO₃/H₂SO₄ at 0°C to yield meta-nitro derivatives.

- Buchwald–Hartwig amination : Use Pd catalysts to couple aryl halides with amines, leveraging fluorine’s electron-withdrawing effect to activate the ring .

- DFT calculations : Compare HOMO/LUMO energies of fluorophenyl vs. non-fluorinated analogs to predict reactivity trends.

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in aqueous solutions?

- Methodological Answer :

- Avoid prolonged exposure to pH > 8.0, which hydrolyzes the sulfonamide ring. Stabilize with buffers (e.g., phosphate buffer, pH 6.5–7.5).

- Use amber vials to prevent photodegradation (UV-Vis λmax ~270 nm).

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.